Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate

Description

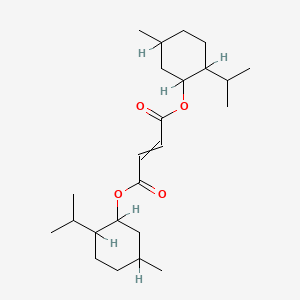

Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate (CAS: 34675-24-6), also known as (-)-Dimenthyl fumarate, is a fumaric acid ester derivative featuring two substituted cyclohexyl groups. Its structure comprises a central trans-but-2-enedioate (fumarate) backbone esterified with two (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl (menthyl) groups . The compound’s stereochemistry and bulky substituents distinguish it from simpler fumarate esters.

Properties

IUPAC Name |

bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h11-12,15-22H,7-10,13-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJZKHLYRXPLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C=CC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate can be synthesized through various methods. One common synthetic route involves the reaction of L-menthol with maleic anhydride or fumaric acid . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome and the major products formed .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced properties .

Scientific Research Applications

Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical structure and properties. Additionally, it is used in the industry for producing specialized materials and chemicals.

Mechanism of Action

Comparison with Similar Compounds

Structural and Crystallographic Analysis

The comparison of Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate with analogous compounds relies heavily on crystallographic tools such as SHELX (for structure refinement) and ORTEP (for molecular visualization). For instance:

- SHELX (particularly SHELXL) is widely used to refine crystal structures, enabling precise determination of bond lengths, angles, and torsional conformations .

- ORTEP-3 provides graphical representations of molecular geometry, aiding in the visualization of steric effects caused by bulky substituents like the menthyl groups in this compound .

These tools facilitate comparisons with structurally related esters, such as dimethyl fumarate or diethyl fumarate, by quantifying differences in molecular packing, hydrogen bonding, and steric hindrance.

Key Comparative Features

The table below highlights hypothetical comparisons based on structural inference and general trends in fumarate esters:

| Property | This compound | Dimethyl Fumarate | Diethyl Fumarate |

|---|---|---|---|

| Molecular Weight | ~452.6 g/mol (calculated) | 144.13 g/mol | 172.18 g/mol |

| Substituents | Bulky menthyl groups | Methyl groups | Ethyl groups |

| Polarity | Low (due to hydrophobic substituents) | Moderate | Moderate |

| Applications | Potential use in controlled-release formulations or chiral catalysts | MS treatment, polymer chemistry | Plasticizers, food additives |

Key Findings:

- Steric Effects : The menthyl groups in this compound introduce significant steric hindrance, likely reducing reactivity in ester hydrolysis compared to dimethyl or diethyl fumarate .

- Chirality : The compound’s stereospecific (1R,2S,5R) configuration may confer enantioselective properties, distinguishing it from achiral analogs like dimethyl fumarate.

- Thermal Stability : Bulky substituents could enhance thermal stability, a feature critical for applications in polymer coatings or high-temperature reactions.

Methodological Considerations

Comparative studies of such compounds typically involve:

- X-ray crystallography refined via SHELXL to resolve subtle structural differences .

- Thermogravimetric analysis (TGA) to assess stability.

- Solubility assays in polar/nonpolar solvents.

While the provided evidence lacks explicit data, these methodologies are standard in characterizing fumarate derivatives.

Biological Activity

Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate, with the CAS number 34675-24-6, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 392.57 g/mol. It exhibits a melting point range of 62-64°C and a boiling point of 211°C at 5 mm Hg .

| Property | Value |

|---|---|

| Molecular Formula | C24H40O4 |

| Molecular Weight | 392.57 g/mol |

| Melting Point | 62-64°C |

| Boiling Point | 211°C (5 mm Hg) |

| Density | 1 g/cm³ |

The biological activity of this compound is primarily attributed to its interactions at the molecular level. It has been suggested that the compound may influence various biochemical pathways, potentially acting as an inhibitor of specific enzymes or receptors involved in cellular signaling processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit protein kinases, which play crucial roles in regulating cell growth and proliferation . This inhibition could lead to therapeutic effects in conditions such as cancer and inflammatory diseases.

Therapeutic Applications

The unique chemical structure of this compound suggests several potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit anticancer properties by inhibiting tumor cell proliferation through pathways involving protein kinases.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating diseases characterized by chronic inflammation.

- Material Science : Beyond biological applications, this compound is utilized in the synthesis of specialized materials due to its unique structural properties.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of this compound:

- Study on Anticancer Effects : A study investigated the compound's effect on cancer cell lines, demonstrating significant inhibition of cell proliferation at specific concentrations. The results suggested a dose-dependent response, indicating that higher concentrations led to greater inhibition .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced markers of inflammation, supporting its potential use as an anti-inflammatory agent .

- Mechanistic Insights : Further mechanistic studies revealed that the compound could modulate signaling pathways related to cell survival and apoptosis, providing insights into its therapeutic potential in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.